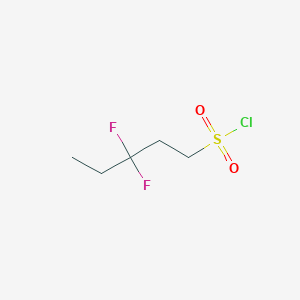

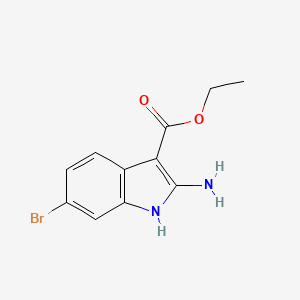

![molecular formula C13H12ClFN4O2S B2631606 N-(2-(1H-咪唑[1,2-b]吡唑-1-基)乙基)-3-氯-4-氟苯磺酰胺 CAS No. 1798490-10-4](/img/structure/B2631606.png)

N-(2-(1H-咪唑[1,2-b]吡唑-1-基)乙基)-3-氯-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP ¼ 2,2,6,6- tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP ¼ 2,2,6,6- tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

抗炎和抗癌应用

源自类似结构框架的化合物在评估其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性方面显示出有希望的结果。一个值得注意的例子是一系列 celecoxib 衍生物,它们被合成用于作为治疗剂的潜力。这些化合物已被测试其活性,显示出抗炎和镇痛作用,而不会对肝脏、肾脏、结肠和大脑造成显着组织损伤,表明它们有可能发展成治疗剂 (Ş. Küçükgüzel 等人,2013)。

诊断成像剂

另一个研究领域探索合成取代的咪唑和吡唑化合物,以使用正电子发射断层扫描 (PET) 研究外周苯二氮卓受体 (PBR)。这些化合物,包括氟化衍生物,已显示出对 PBR 的高体外亲和力和选择性,为其作为神经退行性疾病成像剂的潜力提供了见解 (C. Fookes 等人,2008)。

抗菌活性

新型咪唑和吡唑衍生物的合成已针对评估其抗菌活性而进行。例如,某些乙烷-1-胺衍生物已被合成并评估其抗菌潜力,揭示了对各种细菌菌株的有希望的结果,并突出了它们在开发新型抗菌剂中的潜在用途 (K. Prasad,2021)。

抗真菌和抗菌活性

还对带有苯磺酰胺部分的吡唑啉和吡唑衍生物进行了研究,旨在合成具有增强抗真菌和抗菌活性的新化合物。这些研究已经确定了具有显着功效的化合物,可能有助于开发新的抗菌和抗真菌疗法 (S. Y. Hassan,2013)。

抗精神病药物

此外,对 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的研究发现了它们作为新型抗精神病剂的潜力。这些化合物通过动物行为测试,已证明具有抗精神病样特征,而不会与多巴胺受体相互作用,为抗精神病药物开发提供了新途径 (L D Wise 等人,1987)。

未来方向

The future directions in the research of imidazole derivatives could involve the development of new drugs that overcome the AMR problems . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

属性

IUPAC Name |

3-chloro-4-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O2S/c14-11-9-10(1-2-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQGSZGDFPYCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

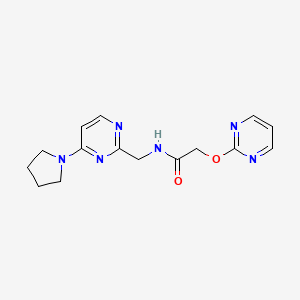

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

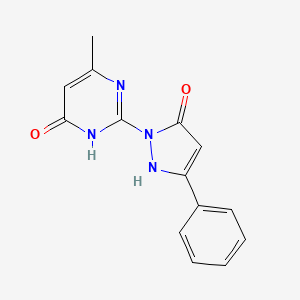

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

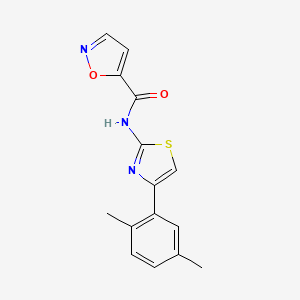

![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)